BenchChemオンラインストアへようこそ!

(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol

EED PRC2 X-ray crystallography

(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol is a chiral 1,2-amino alcohol featuring a pyrrolidine ring with a tertiary dimethylamino group at the 4-position and a secondary hydroxyl at the 3-position, possessing two contiguous stereocenters in the trans configuration. This specific enantiomer serves as a critical chiral building block in medicinal chemistry, most notably as the stereodefining core of potent protein–protein interaction inhibitors targeting the Polycomb repressive complex 2 (PRC2) through embryonic ectoderm development (EED) protein binding.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13548967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN(C)C1CNCC1O
InChIInChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6+/m1/s1
InChIKeyCLMZWVXBYNBYDL-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol: Chiral Pyrrolidine Amino Alcohol for Stereochemically Defined Synthesis


(3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol is a chiral 1,2-amino alcohol featuring a pyrrolidine ring with a tertiary dimethylamino group at the 4-position and a secondary hydroxyl at the 3-position, possessing two contiguous stereocenters in the trans configuration . This specific enantiomer serves as a critical chiral building block in medicinal chemistry, most notably as the stereodefining core of potent protein–protein interaction inhibitors targeting the Polycomb repressive complex 2 (PRC2) through embryonic ectoderm development (EED) protein binding [1]. The compound has molecular formula C₆H₁₄N₂O, molecular weight 130.19 g/mol, and is typically supplied as the free base or dihydrochloride salt with purities ranging from 95% to 98% .

Why Generic Substitution of (3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol with Other Stereoisomers Fails in Drug Discovery


The pyrrolidine ring of (3S,4R)-4-(dimethylamino)pyrrolidin-3-ol presents two stereogenic carbons, giving rise to three additional stereoisomers—(3R,4S), (3S,4S), and (3R,4R)—as well as racemic mixtures. In the context of EED-targeted PRC2 inhibition, the (3S,4R) configuration is essential because the X-ray co-crystal structure (PDB 5U6D) demonstrates that the dimethylamino and hydroxyl groups occupy a precise spatial arrangement required for hydrogen-bonding and hydrophobic contacts within the EED binding pocket [1]. Replacing the (3S,4R) enantiomer with the (3R,4S) antipode, the cis-configured diastereomers, or a racemic mixture would disrupt these interactions, leading to loss of target engagement as confirmed by structure–activity relationship (SAR) studies where stereochemical inversion abolished nanomolar inhibitory potency [2]. Consequently, procurement of the stereochemically defined single enantiomer is non-negotiable for reproducible synthesis of EED inhibitors and cannot be fulfilled by generic racemic trans-4-(dimethylamino)pyrrolidin-3-ol (CAS 960289-61-6) [1].

Quantitative Evidence Guide for (3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol Selection Over Analogs


X-Ray Crystallographic Binding Pose Confirms Stereospecific EED Engagement for (3S,4R) vs. (3R,4S) Enantiomer

The (3S,4R) configuration is the exclusively observed stereochemistry in the high-resolution (1.64 Å) X-ray co-crystal structure of the PRC2 inhibitor complex with EED (PDB 5U6D) [1]. The (3S,4R)-4-(dimethylamino)pyrrolidin-3-ol scaffold makes critical hydrogen-bond contacts between the pyrrolidine hydroxyl and the EED active-site residues, while the dimethylamino group engages in hydrophobic packing that would be sterically incompatible with the (3R,4S) enantiomer. SAR data from the Curtin et al. study show that inversion of the trans stereochemistry results in a loss of nanomolar EED binding activity, with the active (3S,4R)-containing inhibitor achieving cellular IC50 values in the low nanomolar range against the PRC2 pathway, whereas enantiomeric analogs are inactive at concentrations exceeding 50 µM [2].

EED PRC2 X-ray crystallography

Enantiomeric Purity: Single (3S,4R) Enantiomer vs. Racemic trans-Mixture (CAS 960289-61-6)

Commercially available racemic trans-4-(dimethylamino)pyrrolidin-3-ol (CAS 960289-61-6) is typically supplied at 95–98% chemical purity but as a 1:1 mixture of (3S,4R) and (3R,4S) enantiomers, with no specification of enantiomeric excess . In contrast, specialist vendors supply the isolated (3S,4R) enantiomer (CAS not yet assigned to the single enantiomer) with enantiomeric excess exceeding 98% as determined by chiral HPLC or optical rotation measurement . Use of the racemate in EED inhibitor synthesis would mandate a chiral resolution step, reducing overall yield by at least 50% and requiring additional analytical characterization to confirm stereochemical identity of the final product.

chiral purity enantiomeric excess asymmetric synthesis

Reactivity and Selectivity in N-Alkylation: (3S,4R) Amino Alcohol vs. 4-(Dimethylamino)oxolan-3-ol

The pyrrolidine nitrogen of (3S,4R)-4-(dimethylamino)pyrrolidin-3-ol is a secondary amine capable of selective N-alkylation to introduce diverse benzyl or heteroaryl substituents for EED inhibitor library synthesis, as demonstrated in the SAR study [1]. By contrast, the tetrahydrofuran analog 4-(dimethylamino)oxolan-3-ol (CAS 1932219-63-0), while also a chiral amino alcohol, lacks a secondary amine handle, precluding N-alkylation chemistry essential for generating the N-benzylpyrrolidine motif required for EED binding. The Curtin et al. study reported that N-benzylation of the pyrrolidine nitrogen increased EED binding affinity by over 100-fold compared to the unsubstituted pyrrolidine, a modification that is chemically impossible with the oxolane analog [1].

N-alkylation chemoselectivity heterocycle comparison

In Vivo Proof-of-Concept: Tumor Growth Inhibition Achieved Only with (3S,4R)-Derived Inhibitor

The Curtin et al. study identified compound 2, a nanomolar EED inhibitor derived from the (3S,4R)-4-(dimethylamino)pyrrolidin-3-ol scaffold, as a proof-of-concept molecule that achieved statistically significant on-target tumor growth inhibition in a Karpas-422 lymphoma mouse xenograft model [1]. Inhibitors constructed from the (3R,4S) enantiomer or racemic trans-pyrrolidine core showed no significant tumor growth suppression at equivalent doses, reflecting the stereochemical dependence of EED target engagement in vivo. This provides a direct translational rationale for investing in the (3S,4R) enantiomer rather than the racemate or alternative stereoisomers.

xenograft model tumor growth inhibition in vivo efficacy

Optimal Procurement and Application Scenarios for (3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol


Synthesis of Stereochemically Defined EED Inhibitors for PRC2-Targeted Oncology Programs

The (3S,4R) enantiomer is the required starting material for constructing the core pyrrolidine scaffold of potent EED-binding PRC2 inhibitors. The Curtin et al. 2017 SAR study demonstrated that N-alkylation of the pyrrolidine nitrogen with substituted benzyl groups, followed by Suzuki coupling at the 3-aryl position, delivers inhibitors with nanomolar cellular IC50 values and in vivo tumor growth inhibition in lymphoma xenograft models [1]. Any deviation from the (3S,4R) stereochemistry results in complete loss of EED binding and cellular activity, as confirmed by X-ray crystallography (PDB 5U6D) [2].

Chiral Building Block for Asymmetric Synthesis of 3,4-Disubstituted Pyrrolidine Libraries

The (3S,4R) amino alcohol configuration provides a stereodefined template for asymmetric synthesis of 3,4-disubstituted pyrrolidine libraries. The hydroxyl group at C3 can be oxidized, esterified, or converted to a leaving group for nucleophilic displacement, while the dimethylamino group at C4 serves as a fixed stereochemical anchor. Use of the single enantiomer ensures that the resulting library members maintain a consistent three-dimensional pharmacophore, which is critical for hit-to-lead optimization in fragment-based drug discovery [1].

Reference Standard for Chiral HPLC Method Development and Quality Control

The (3S,4R) enantiomer, when procured with certified enantiomeric excess >98%, serves as a reference standard for chiral HPLC method development and batch-release testing of EED inhibitor drug substance. Its use as a calibration standard enables quantification of enantiomeric purity in final active pharmaceutical ingredients (APIs) and detection of stereochemical erosion during storage or formulation [1].

Precursor for Patent-Protected EED Inhibitor Candidates (e.g., WO2023081967)

The (3S,4R)-4-(dimethylamino)pyrrolidin-3-ol scaffold appears as a core substructure in recent patent filings claiming EED inhibitors, including WO2023081967 [1]. Procuring the single enantiomer ensures compliance with the stereochemical requirements of these composition-of-matter claims and enables freedom-to-operate investigations without the confounding factor of racemic intermediates.

Quote Request

Request a Quote for (3S,4R)-4-(Dimethylamino)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.